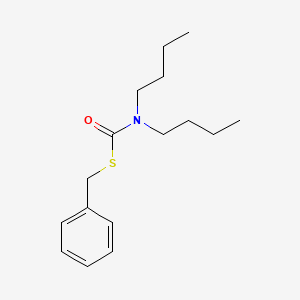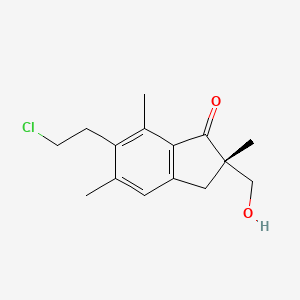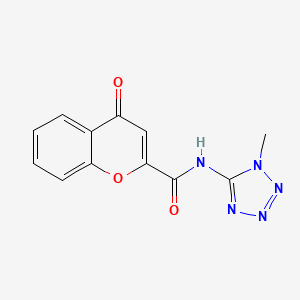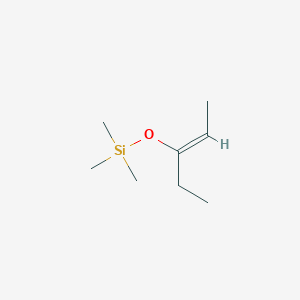
Z-3-(trimethylsilyl)oxy-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsiloxy)-2-pentene is an organosilicon compound characterized by the presence of a trimethylsiloxy group attached to a pentene backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsiloxy)-2-pentene typically involves the reaction of a pentene derivative with a trimethylsilylating agent. One common method is the reaction of 2-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-(Trimethylsiloxy)-2-pentene can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsiloxy)-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Trimethylsiloxy)-2-pentene finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsiloxy)-2-pentene involves the interaction of the trimethylsiloxy group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsiloxy group allow it to act as a protective group in organic synthesis, preventing unwanted side reactions. Additionally, the compound can participate in nucleophilic substitution reactions, where the trimethylsiloxy group is replaced by other nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl acetate
- Trimethylsilyl trifluoromethanesulfonate
Comparison
3-(Trimethylsiloxy)-2-pentene is unique due to its pentene backbone, which provides additional reactivity compared to other trimethylsilyl compounds. While trimethylsilyl chloride and trimethylsilyl acetate are commonly used as silylating agents, 3-(Trimethylsiloxy)-2-pentene offers the advantage of a more complex structure, allowing for more diverse applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H18OSi |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
trimethyl-[(Z)-pent-2-en-3-yl]oxysilane |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3/b8-6- |
Clave InChI |
BMJHTFWPTJVYJV-VURMDHGXSA-N |
SMILES isomérico |
CC/C(=C/C)/O[Si](C)(C)C |
SMILES canónico |
CCC(=CC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
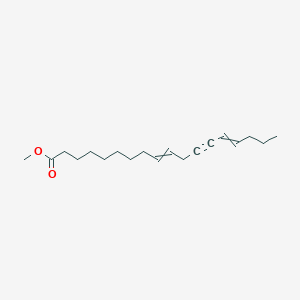
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
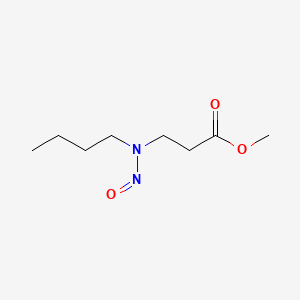
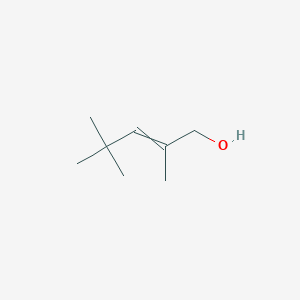
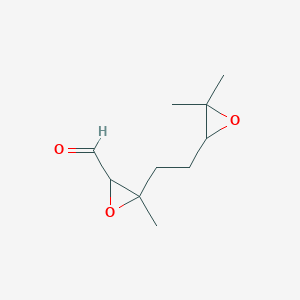

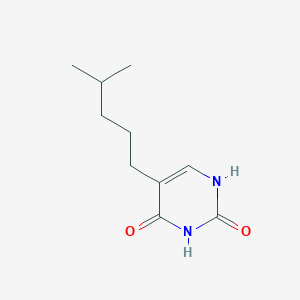
![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

